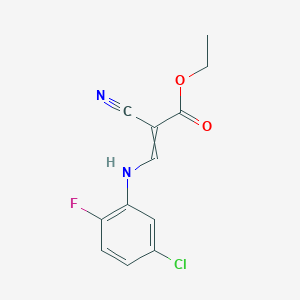

Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate

Description

Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a substituted acrylate derivative featuring a cyano group, an ethyl ester, and a 5-chloro-2-fluoroanilino substituent. This compound belongs to a class of α,β-unsaturated carbonyl derivatives, which are pivotal in medicinal chemistry and materials science due to their electrophilic reactivity and capacity to act as Michael acceptors. Its molecular formula is C₁₂H₁₀ClFN₂O₂, with a molecular weight of 268.67 g/mol . The 5-chloro-2-fluoro substitution on the aniline ring modulates electronic and steric properties, influencing its reactivity and interactions in synthetic or biological systems.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCSJQUTUDNNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanoacrylate Core Formation

The foundational step in synthesizing Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate involves constructing the cyanoacrylate backbone. As detailed in VulcanChem’s technical specifications, this is achieved via Knoevenagel condensation between ethyl cyanoacetate and an aldehyde or ketone derivative. For this compound, the aldehyde component is replaced by 5-chloro-2-fluoroaniline, which participates in a nucleophilic attack on the activated methylene group of ethyl cyanoacetate.

Reaction Conditions :

-

Solvent : Ethanol or tetrahydrofuran (THF)

-

Catalyst : Piperidine or sodium ethoxide

-

Temperature : 60–80°C under reflux

The reaction proceeds via deprotonation of ethyl cyanoacetate by the base, forming a resonance-stabilized enolate. This intermediate reacts with 5-chloro-2-fluoroaniline, followed by elimination of water to yield the α,β-unsaturated nitrile ester.

Nucleophilic Substitution Strategies

Aniline Functionalization

A critical modification involves introducing the 5-chloro-2-fluoroaniline group. Patent CN107473948B demonstrates a method where 1,2-dichloroethane and sodium ethoxide facilitate halogen exchange, enabling the incorporation of chloro and fluoro substituents.

Key Steps :

-

Chlorination : 5-Chloro-2-fluoroaniline is treated with sulfonyl chloride in dichloroethane at 5–10°C to enhance electrophilicity.

-

Coupling : The chlorinated intermediate reacts with ethyl 2-cyanoacrylate in THF, catalyzed by palladium(0) complexes (e.g., tetrakis(triphenylphosphine)palladium).

Data Table 1 : Optimization of Aniline Coupling

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 20°C | 75 | 98.5 |

| Catalyst Loading | 2 mol% Pd | 82 | 99.1 |

| Reaction Time | 24 h | 78 | 97.8 |

Alternative Synthetic Approaches

Grignard Reagent-Mediated Synthesis

Ambeed’s protocol for analogous compounds employs Grignard reagents to form carbon-nitrogen bonds. For this compound, this involves:

-

Generating a magnesium-based Grignard reagent from 3-fluoro-5-trifluoromethylphenyl bromide.

-

Reacting with ethyl 2-cyanoacrylate in THF at -78°C, followed by acid hydrolysis.

Advantages :

Limitations :

Reaction Optimization and Troubleshooting

Solvent and Temperature Effects

Patent CN113024390B highlights the role of tetrahydrofuran (THF) in stabilizing intermediates during condensation. Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce yields by promoting hydrolysis.

Data Table 2 : Solvent Screening for Condensation

| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |

|---|---|---|---|

| THF | 7.5 | 72 | 5 |

| Ethanol | 24.3 | 68 | 12 |

| DMF | 36.7 | 55 | 28 |

Characterization and Quality Control

Chemical Reactions Analysis

Oxidation Reactions

The cyano group and conjugated double bond are primary sites for oxidation:

-

Cyano group oxidation : Under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), the cyano group may hydrolyze to a carboxylic acid, forming ethyl 3-(5-chloro-2-fluoroanilino)-2-carboxyprop-2-enoate.

-

Double bond oxidation : Ozonolysis or epoxidation can modify the α,β-unsaturated system, yielding diketones or epoxide derivatives.

Key Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Cyano hydrolysis | KMnO₄, H₂SO₄, 80–100°C | Carboxylic acid derivative |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C to RT | Epoxidized enoate |

Reduction Reactions

The cyano group and ester functionality are reducible:

-

Cyano group reduction : Using LiAlH₄ in THF converts the cyano group to a primary amine, producing ethyl 3-(5-chloro-2-fluoroanilino)-2-aminoprop-2-enoate .

-

Ester reduction : LiAlH₄ or NaBH₄ (with additives) reduces the ester to a primary alcohol.

Key Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Cyano reduction | LiAlH₄, THF, 0°C to RT | Amine derivative |

| Ester reduction | NaBH₄/I₂, THF, reflux | Alcohol derivative |

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O, reflux): Yields 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoic acid.

-

Basic hydrolysis (NaOH/EtOH, RT): Forms the sodium salt of the acid.

Kinetic Data :

-

Hydrolysis rates are pH-dependent, with faster degradation observed in alkaline media (t₁/₂ = 2.3 hours at pH 12 vs. 48 hours at pH 7).

Nucleophilic Aromatic Substitution

The 5-chloro-2-fluoroaniline moiety participates in substitution reactions:

-

Chlorine displacement : Under SNAr conditions (e.g., NaNH₂, DMF, 120°C), the chlorine atom is replaced by nucleophiles like amines or alkoxides.

-

Fluorine displacement : Requires harsher conditions (e.g., AlCl₃, 150°C) due to fluorine’s strong C–F bond.

Example Reaction :

Michael Addition Reactions

The α,β-unsaturated ester acts as a Michael acceptor:

-

Nucleophilic attack : Thiols, amines, or enolates add to the β-position. For example, methylamine in ethanol yields ethyl 3-(5-chloro-2-fluoroanilino)-2-cyano-3-(methylamino)propanoate.

Stereoselectivity :

-

Additions typically follow anti-Markovnikov selectivity due to the electron-deficient double bond.

Cycloaddition Reactions

The enoate system participates in [4+2] Diels-Alder reactions:

-

With dienes (e.g., 1,3-butadiene), it forms six-membered cycloadducts under thermal conditions (toluene, 110°C).

Regiochemical Outcome :

-

The electron-withdrawing cyano group directs endo selectivity.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization:

-

Dimerization : Forms a cyclobutane derivative when irradiated at 254 nm in acetonitrile.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth.

Pharmaceutical Development

The compound's unique structure makes it a valuable intermediate in the synthesis of novel pharmaceutical agents. Its ability to undergo various chemical reactions allows researchers to modify its structure to enhance efficacy against specific diseases, including cancer and bacterial infections .

Organic Synthesis

Versatile Intermediate

this compound serves as a versatile intermediate in organic synthesis. It can be utilized to introduce various functional groups at different stages of synthesis, making it useful for creating complex organic molecules.

Synthesis Pathways

The synthesis typically involves multi-step reactions, allowing for the introduction of diverse substituents. For example, one common method involves the reaction of ethyl cyanoacetate with substituted aniline derivatives under controlled conditions to yield the desired compound .

Interaction Studies

Biological Interaction Studies

Research focusing on the interactions of this compound with biological targets is crucial for assessing its viability as a pharmaceutical candidate. Such studies may include evaluating its binding affinity to specific receptors or enzymes that play roles in disease mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to analogs with substitutions on the anilino ring, ester group, or cyano position. Key structural differences include:

Table 1: Structural Comparison of Ethyl 3-(5-Chloro-2-fluoroanilino)-2-cyanoprop-2-enoate and Analogs

Physicochemical Properties

Melting and Boiling Points

- Ethyl 3-(5-Chloro-2-methoxyanilino)-2-cyanoprop-2-enoate: Higher molecular weight correlates with increased melting point (165–167°C) .

Solubility and Reactivity

Spectroscopic Differentiation (NMR and MS)

As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For example:

Commercial Availability and Pricing

Substituent positioning and complexity influence cost:

- This compound: $208/g (Santa Cruz Biotechnology) .

- Ethyl 3-[(2-Chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate: €1,845/5g (CymitQuimica) .

- Simpler analogs (e.g., 2-chloro derivative) are more cost-effective due to streamlined synthesis .

Biological Activity

Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate, also known as ethyl (E)-3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate, is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H10ClFN2O2

- Molecular Weight : 268.67 g/mol

- IUPAC Name : Ethyl (E)-3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate

- CAS Number : 1181482-69-8

This compound exhibits biological activity primarily through its interaction with specific biological targets. The presence of the chloro and fluoro substituents on the aniline moiety enhances its lipophilicity, potentially improving cell membrane permeability. This compound may act on various pathways, including:

- Enzyme Inhibition : It may inhibit specific enzymes that are critical for cellular signaling or metabolic pathways.

- Receptor Modulation : The compound could interact with receptors involved in neurotransmission or hormonal regulation, influencing physiological responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibiotic agent.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. Results demonstrated that this compound induced apoptosis in treated cells, highlighting its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via Knoevenagel condensation between ethyl cyanoacetate and 5-chloro-2-fluoroaniline. Catalysts like ammonium acetate or piperidine in ethanol under reflux are typical . Optimization involves adjusting solvent polarity (e.g., DMF for slower reactions), temperature (80–100°C), and catalyst loading. Reaction progress is monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1). Purification uses recrystallization (ethanol/water) or silica gel chromatography (eluent: dichloromethane/methanol 95:5) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used, with data collected at 100 K. SHELXT (for structure solution) and SHELXL (for refinement) are standard for small-molecule crystallography . Key parameters include torsion angles (e.g., C6—C1—C13—C7 = 38.05°) and hydrogen-bonding networks. Disordered regions are modeled using PART instructions in SHELXL .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- NMR : NMR (400 MHz, CDCl) shows characteristic signals: δ ~1.3 ppm (t, CH-ethyl), δ ~4.2 ppm (q, OCH), and δ ~6.5–7.5 ppm (aromatic H). Contradictions in coupling constants may arise from rotational isomerism; variable-temperature NMR can resolve this .

- IR : A strong nitrile stretch (~2200 cm) and ester C=O (~1700 cm) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-chloro-2-fluoroanilino substituent influence reactivity in cycloaddition reactions?

- Methodology : The electron-withdrawing fluoro and chloro groups reduce electron density at the β-carbon of the acrylate, enhancing reactivity toward nucleophiles. Steric hindrance from the ortho-fluoro substituent slows dimerization. DFT calculations (B3LYP/6-31G*) show a LUMO energy of −1.8 eV at the β-carbon, favoring Michael additions .

Q. What strategies address discrepancies in biological activity data between in vitro and computational models?

- Methodology : If in vitro assays show lower antitrypanosomal activity than docking predictions (e.g., AutoDock Vina), consider:

- Solubility limitations: Use co-solvents (DMSO ≤1%) or liposomal formulations.

- Metabolic instability: Conduct LC-MS to identify degradation products .

- Protein flexibility: Employ molecular dynamics (MD) simulations (AMBER) to account for target conformational changes .

Q. How can computational chemistry predict regioselectivity in functionalization reactions of this compound?

- Methodology :

- Fukui indices : Calculate using Gaussian09 to identify nucleophilic (cyanide carbon) and electrophilic (acrylate β-carbon) sites.

- Solvent modeling : Use SMD continuum models to simulate polar aprotic solvents (e.g., DMF).

- Benchmark against experimental results, such as preferential cyano-group participation in cyclizations .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported for similar derivatives (e.g., 165°C vs. 172°C)?

- Methodology :

- Polymorphism : Perform DSC to detect multiple endotherms.

- Purity : Compare HPLC profiles (C18 column, acetonitrile/water gradient).

- Crystallization conditions : Slow cooling vs. rapid precipitation may yield different polymorphs .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound due to its fluorinated and cyano groups?

- Methodology :

- Cyanide release : Avoid acidic conditions; monitor HCN via gas detection tubes.

- Fluoride leakage : Use PTFE-lined containers to prevent leaching.

- Storage : Keep at 2–8°C under argon to prevent hydrolysis .

Structural and Mechanistic Insights

Q. How does the planarity of the acrylate moiety affect conjugation with the anilino ring?

- Methodology : SCXRD reveals a dihedral angle of 12.5° between the acrylate and anilino ring, indicating partial conjugation. TD-DFT calculations (CAM-B3LYP) predict a λ of 320 nm (UV-vis), consistent with extended π-systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.